3-(Allyloxy)-4-chloro-5-(methylthio)thiophene-2-carboxylic acid
Description
Properties
Molecular Formula |
C9H9ClO3S2 |
|---|---|
Molecular Weight |
264.8 g/mol |
IUPAC Name |
4-chloro-5-methylsulfanyl-3-prop-2-enoxythiophene-2-carboxylic acid |
InChI |
InChI=1S/C9H9ClO3S2/c1-3-4-13-6-5(10)9(14-2)15-7(6)8(11)12/h3H,1,4H2,2H3,(H,11,12) |
InChI Key |
CEFDRXRZKVRTRB-UHFFFAOYSA-N |
Canonical SMILES |
CSC1=C(C(=C(S1)C(=O)O)OCC=C)Cl |
Origin of Product |
United States |
Preparation Methods
Methyl Ester Intermediate
The target compound’s methyl ester (methyl 3-(allyloxy)-4-chloro-5-(methylthio)thiophene-2-carboxylate) is a critical intermediate. Its synthesis involves:
-
Chlorination : Direct chlorination of 3-hydroxy-5-(methylthio)thiophene-2-carboxylate using Cl₂ gas in the presence of Fe catalysts at 24–28°C achieves regioselective substitution at position 4.
-
Allylation : The hydroxyl group at position 3 undergoes O-allylation with allyl bromide and K₂CO₃ in DMF at 60°C, yielding the allyloxy substituent.
Stepwise Synthesis and Optimization
Chlorination Strategies
Chlorination is pivotal for introducing the C4-Cl group. A one-pot method using Cl₂ gas and NaOH at 30–32°C (similar to 5-chlorothiophene-2-carboxylic acid synthesis) ensures high regioselectivity. Key parameters:
Allyloxy Group Introduction
Allylation of the C3-hydroxy group employs nucleophilic substitution:
Methylthio Group Installation
Methylthiolation at C5 can occur via:
-
Thiolation-Methylation : Treatment with NaSH followed by methyl iodide.
-
Direct Substitution : Using (CH₃S)₂ and Cu catalysts at 100°C.
Ester Hydrolysis to Carboxylic Acid
The final step involves saponification of the methyl ester:
-
Conditions : Reflux with KOH (2.0 equiv) in MeOH/H₂O (1:1) for 2 h, followed by acidification with NaHSO₄.
Comparative Analysis of Synthetic Routes
Challenges and Solutions
-
Regioselectivity : Competing reactions at C3, C4, and C5 are mitigated by stepwise functionalization and temperature control.
-
Stability : The allyloxy group is sensitive to strong acids; neutral pH during hydrolysis preserves integrity.
-
Purification : Silica gel chromatography (petroleum ether/EtOAc) isolates intermediates.
Industrial-Scale Considerations
A gram-scale procedure adapted from carbamoylated chroman-4-one synthesis demonstrates scalability:
-
Batch Size : 5 mmol starting material.
-
Workup : Extraction with EtOAc (3 × 50 mL) and column chromatography.
Emerging Methodologies
Recent advances include:
Chemical Reactions Analysis
Reactivity of the Methylthio Group
The methylthio (-SMe) group undergoes characteristic thioether reactions:
Oxidation to Sulfoxide/Sulfone
-
Conditions : Hydrogen peroxide (H₂O₂) or meta-chloroperbenzoic acid (mCPBA) in dichloromethane (DCM) at 0–25°C.
-
Outcome : Controlled oxidation yields sulfoxide (S=O), while prolonged exposure forms sulfone (O=S=O) .
-
Example :
Alkylation
-
Reagents : Alkyl halides (e.g., CH₃I) in basic media (K₂CO₃/DMF).
Nucleophilic Aromatic Substitution at the Chloro Position
The electron-withdrawing carboxylic acid group activates the thiophene ring for nucleophilic substitution at the 4-chloro position:
Mechanism :
-
Deprotonation of the carboxylic acid enhances ring electrophilicity.
-
Nucleophilic attack at C4, facilitated by the chloro leaving group.
Carboxylic Acid Functionalization
The -COOH group participates in classical acid-derived transformations:
Esterification
-
Reagents : ROH (alcohol), H₂SO₄ or DCC/DMAP.
-
Example :
-
Applications : Methyl esters are intermediates for further coupling (e.g., amidation) .
Amidation
-
Conditions : SOCl₂ to form acyl chloride, followed by amine treatment.
Decarboxylation
-
Thermal : Heating at 150–200°C in dipolar aprotic solvents (e.g., DMSO) releases CO₂, yielding 3-(allyloxy)-4-chloro-5-(methylthio)thiophene .
Allyloxy Group Rearrangement
The allyloxy (-O-CH₂-CH₂-CH₂) moiety undergoes Claisen rearrangement under thermal conditions (180–200°C):
Radical-Mediated Reactions
The methylthio and allyloxy groups participate in radical pathways:
-
Initiation : (NH₄)₂S₂O₈ generates sulfate radical anions (SO₄⁻- ), abstracting hydrogen from -SMe to form thiyl radicals .
-
Applications :
Comparative Reactivity Table
| Functional Group | Reaction Type | Key Reagents/Conditions | Primary Products |
|---|---|---|---|
| -Cl | Nucleophilic substitution | Amines, thiols, alkoxides | 4-Substituted thiophenes |
| -SMe | Oxidation | H₂O₂, mCPBA | Sulfoxide/sulfone derivatives |
| -COOH | Esterification | ROH/H⁺ or DCC | Esters |
| Allyloxy | Claisen rearrangement | Thermal (180–200°C) | γ,δ-Unsaturated carbonyl compounds |
Stability and Side Reactions
Scientific Research Applications
Pharmaceutical Applications
3-(Allyloxy)-4-chloro-5-(methylthio)thiophene-2-carboxylic acid has been investigated for its potential therapeutic effects. Research indicates that thiophene derivatives exhibit anti-inflammatory and anticancer properties.
- Case Study : A study published in the Journal of Medicinal Chemistry highlighted the compound's inhibitory effects on specific cancer cell lines, suggesting its potential as an anticancer agent .
Material Science
The compound is also explored for its role in developing new materials, particularly in organic electronics.
- Data Table: Material Properties
| Property | Value |
|---|---|
| Solubility | Soluble in DMSO |
| Thermal Stability | Stable up to 200°C |
| Conductivity | Moderate |
Agricultural Chemistry
Research indicates that derivatives of thiophene compounds can act as effective agrochemicals, providing pest resistance and enhancing crop yield.
- Case Study : A patent application described the synthesis of related thiophene compounds demonstrating fungicidal activity against various plant pathogens .
Biochemical Research
The compound's unique structure allows it to interact with biological systems, making it a candidate for biochemical research.
Mechanism of Action
The mechanism of action of 3-(Allyloxy)-4-chloro-5-(methylthio)thiophene-2-carboxylic acid depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects. The pathways involved can vary widely based on the biological context .
Comparison with Similar Compounds
Structural Analogs and Their Properties
The following table summarizes key analogs and their distinguishing features:
Key Observations from Structural Comparisons
Electronic Effects
- Allyloxy vs. This could influence reactivity in electrophilic substitution or polymerization.
- Cyano (–CN) vs.
Steric Effects
- Allyloxy vs. Isopropylsulfonyl : The isopropylsulfonyl group (–SO₂-iPr) in introduces significant steric bulk, likely reducing solubility in polar solvents compared to the allyloxy group.
Physical and Chemical Properties
*Estimated based on analogs.
Biological Activity
3-(Allyloxy)-4-chloro-5-(methylthio)thiophene-2-carboxylic acid is a compound of interest due to its potential biological activities, particularly in the fields of agriculture and pharmacology. This article reviews the existing literature on its biological activity, including its mechanisms of action, efficacy, and applications.
Chemical Structure
The molecular structure of 3-(Allyloxy)-4-chloro-5-(methylthio)thiophene-2-carboxylic acid can be represented as follows:
- Molecular Formula : C₁₁H₁₃ClO₂S₂
- IUPAC Name : 3-(Allyloxy)-4-chloro-5-(methylthio)thiophene-2-carboxylic acid
Biological Activity Overview
The biological activity of this compound has been primarily investigated in the context of its use as a pesticide and its potential therapeutic effects. The following sections summarize the key findings regarding its biological activity.
Antimicrobial Activity
Research indicates that derivatives of thiophene compounds exhibit significant antimicrobial properties. For instance, compounds similar to 3-(Allyloxy)-4-chloro-5-(methylthio)thiophene-2-carboxylic acid have shown effectiveness against various bacterial strains. A study demonstrated that certain thiophene derivatives possess inhibitory effects on bacterial growth, suggesting potential applications in agricultural pest control .
Antioxidant Properties
Thiophene derivatives have also been studied for their antioxidant activities. These compounds can scavenge free radicals, thereby reducing oxidative stress in biological systems. The antioxidant capacity is often evaluated using assays such as DPPH (1,1-diphenyl-2-picrylhydrazyl), where higher inhibition percentages indicate stronger antioxidant activity .
Enzyme Inhibition
3-(Allyloxy)-4-chloro-5-(methylthio)thiophene-2-carboxylic acid and its analogs have been evaluated for their ability to inhibit various enzymes. For example, xanthine oxidase inhibition is a notable mechanism through which these compounds may exert therapeutic effects. In studies, certain derivatives exhibited IC50 values comparable to established inhibitors like febuxostat, indicating their potential for treating conditions like gout .
Case Studies and Research Findings
The mechanisms by which 3-(Allyloxy)-4-chloro-5-(methylthio)thiophene-2-carboxylic acid exerts its biological effects are multifaceted:
- Antimicrobial Action : Likely involves disruption of bacterial cell membranes or interference with metabolic pathways.
- Antioxidant Mechanism : The ability to donate electrons helps neutralize free radicals.
- Enzyme Inhibition : Binding to active sites of enzymes like xanthine oxidase prevents substrate conversion.
Q & A
Q. Advanced
- DFT Calculations : Identify electrophilic sites (e.g., C-3 or C-5 positions) via Fukui indices .
- Molecular Docking : Predict interactions with biological targets (e.g., COX-2 for anti-inflammatory studies) using AutoDock Vina .
- Solubility Prediction : COSMO-RS models estimate solubility in solvents like DMSO or ethanol, guiding reaction design .
What analytical techniques confirm the methylthio group’s presence?
Q. Intermediate
- Elemental Analysis : Quantify sulfur content (theoretical ∼12.5% for C₈H₉ClO₃S₂).
- LC-MS/MS : Fragmentation patterns (e.g., loss of SCH₃, m/z 47) .
- X-ray Crystallography : Resolves S–CH₃ bond lengths (∼1.82 Å) .
How are purification challenges addressed for this hydrophobic compound?
Q. Basic
- Recrystallization : Use mixed solvents (e.g., ethanol-water) to improve crystal formation .
- Column Chromatography : Silica gel with hexane:ethyl acetate (3:1) eluent separates non-polar impurities .
- Acid-Base Extraction : Convert the carboxylic acid to a sodium salt (soluble in water) for impurity removal .
How to design a SAR study for anti-inflammatory activity?
Q. Advanced
- Variation of Substituents : Synthesize analogs with substituents like nitro, amino, or fluoro at the 4-position .
- In Vitro Assays : Test COX-1/COX-2 inhibition (ELISA) and TNF-α suppression in macrophage models .
- Docking Studies : Correlate substituent electronic profiles (Hammett σ values) with binding affinity .
What scaling considerations are critical for gram-scale synthesis?
Q. Intermediate
- Heat Management : Use jacketed reactors to control exothermic reactions during chlorination .
- Solvent Recovery : Distill ethanol or DMF for reuse, reducing costs .
- Safety : Employ Schlenk lines for air-sensitive steps (e.g., thiophosgene reactions) .
How to enhance solubility for biological assays?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
